molecular formula C22H27BrN4O2S2 B2982015 4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide CAS No. 338794-55-1

4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide

Cat. No.: B2982015
CAS No.: 338794-55-1
M. Wt: 523.51
InChI Key: DKDDUZBNXZWBBC-UHFFFAOYSA-N
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Description

4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H27BrN4O2S2 and its molecular weight is 523.51. The purity is usually 95%.
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Properties

IUPAC Name

4-bromo-N-[[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27BrN4O2S2/c1-5-27-20(14-24-31(28,29)19-12-10-18(23)11-13-19)25-26-21(27)30-15-16-6-8-17(9-7-16)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDDUZBNXZWBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)CNS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide (CAS No. 338794-55-1) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive analysis of its biological properties, including its chemical structure, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H27BrN4O2S2C_{22}H_{27}BrN_{4}O_{2}S_{2}, with a molecular weight of approximately 523.50 g/mol. The structural features include:

  • Bromine atom : Imparts unique electronic properties.
  • Triazole ring : Known for its role in various biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The sulfonamide moiety is known to exhibit antibacterial properties by inhibiting bacterial folic acid synthesis.
  • Antifungal Properties : Triazole derivatives are recognized for their antifungal activity, likely through inhibition of ergosterol biosynthesis.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, particularly through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

Activity TypeObservations
AntibacterialEffective against Gram-positive bacteria; mechanism involves folate synthesis inhibition.
AntifungalInhibits growth of various fungal strains; specific activity noted against Candida species.
AnticancerInduces apoptosis in HeLa and HepG2 cell lines; IC50 values indicate significant cytotoxicity.

Case Studies and Research Findings

  • Antibacterial Studies :
    In a study conducted by , the compound showed promising results against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating bacterial infections.
  • Antifungal Efficacy :
    Research published in demonstrated that this compound effectively inhibited the growth of Candida albicans with an MIC value comparable to established antifungal agents.
  • Cancer Cell Studies :
    A recent investigation highlighted its cytotoxic effects on human cervical (HeLa) and liver (HepG2) cancer cell lines, where it was observed to induce cell cycle arrest and apoptosis through mitochondrial pathways .

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